(2R)-2-amino-4-methylpentane-1-thiolhydrochloride
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Overview
Description
(2R)-2-amino-4-methylpentane-1-thiol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a thiol group, and a hydrochloride salt, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-1-ol and thiourea.
Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride may involve large-scale chemical reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-methylpentane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the amino group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
(2R)-2-amino-4-methylpentane-1-thiol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and thiol groups play crucial roles in its reactivity and binding affinity. For example, the thiol group can form covalent bonds with target proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-amino-4-methylpentane-1-thiol hydrochloride include:
(1S,2R)-(+)-Ephedrine Hydrochloride: A compound with similar structural features but different pharmacological properties.
Piperidine Derivatives: Compounds containing a piperidine ring, which share some chemical reactivity with (2R)-2-amino-4-methylpentane-1-thiol hydrochloride.
Properties
Molecular Formula |
C6H16ClNS |
---|---|
Molecular Weight |
169.72 g/mol |
IUPAC Name |
(2R)-2-amino-4-methylpentane-1-thiol;hydrochloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
WOANORTVYRXLCZ-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)C[C@H](CS)N.Cl |
Canonical SMILES |
CC(C)CC(CS)N.Cl |
Origin of Product |
United States |
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